molecular formula C14H14AsClS B14497170 2-Chloroethylsulfanyl(diphenyl)arsane

2-Chloroethylsulfanyl(diphenyl)arsane

Cat. No.: B14497170
M. Wt: 324.7 g/mol
InChI Key: PEQKXFXJIYXZPS-UHFFFAOYSA-N
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Description

2-Chloroethylsulfanyl(diphenyl)arsane is an organoarsenic compound with the chemical formula C14H14AsClS

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethylsulfanyl(diphenyl)arsane typically involves the reaction of diphenylarsine chloride with 2-chloroethanethiol. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

Ph2AsCl+ClCH2CH2SHPh2AsSCH2CH2Cl+HCl\text{Ph}_2\text{AsCl} + \text{ClCH}_2\text{CH}_2\text{SH} \rightarrow \text{Ph}_2\text{AsSCH}_2\text{CH}_2\text{Cl} + \text{HCl} Ph2​AsCl+ClCH2​CH2​SH→Ph2​AsSCH2​CH2​Cl+HCl

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes the use of large reactors, precise control of reaction conditions, and purification techniques such as distillation and recrystallization to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethylsulfanyl(diphenyl)arsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding thiol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloroethylsulfanyl(diphenyl)arsane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

    Industry: Used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloroethylsulfanyl(diphenyl)arsane involves its interaction with cellular components. The compound can bind to thiol groups in proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and lead to cytotoxic effects. The molecular targets and pathways involved include:

    Protein thiols: Binding to cysteine residues in proteins.

    Enzyme inhibition: Inhibition of enzymes involved in cellular metabolism.

Comparison with Similar Compounds

2-Chloroethylsulfanyl(diphenyl)arsane can be compared with other organoarsenic compounds such as:

    Arsine (AsH3): A simple arsenic hydride with different chemical properties and applications.

    Triphenylarsine (As(C6H5)3): Another organoarsenic compound with distinct reactivity and uses.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of both chloroethyl and diphenylarsine groups. This unique combination allows it to participate in a variety of chemical reactions and makes it useful in diverse applications.

Similar Compounds

  • Arsine (AsH3)
  • Triphenylarsine (As(C6H5)3)
  • Dimethylarsine ((CH3)2AsH)

Properties

Molecular Formula

C14H14AsClS

Molecular Weight

324.7 g/mol

IUPAC Name

2-chloroethylsulfanyl(diphenyl)arsane

InChI

InChI=1S/C14H14AsClS/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

PEQKXFXJIYXZPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[As](C2=CC=CC=C2)SCCCl

Origin of Product

United States

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